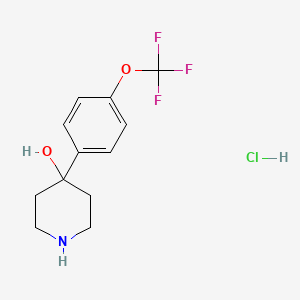

4-(4-(Trifluoromethoxy)phenyl)piperidin-4-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-(Trifluoromethoxy)phenyl)piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C12H15ClF3NO. It is known for its unique trifluoromethoxy group attached to a phenyl ring, which is further connected to a piperidine ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Trifluoromethoxy)phenyl)piperidin-4-ol hydrochloride typically involves the reaction of 4-(Trifluoromethoxy)benzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product. The reaction conditions often include an inert atmosphere and room temperature to ensure the stability of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-(Trifluoromethoxy)phenyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenyl piperidines .

Applications De Recherche Scientifique

Therapeutic Applications

1.1. Retinol Binding Protein 4 (RBP4) Antagonism

One of the primary applications of this compound is in the development of antagonists for retinol binding protein 4 (RBP4). RBP4 plays a significant role in the transport of retinol (vitamin A) from the liver to peripheral tissues. Elevated levels of RBP4 are associated with metabolic disorders such as obesity, type 2 diabetes, and cardiovascular diseases .

Research has indicated that compounds like 4-(4-(Trifluoromethoxy)phenyl)piperidin-4-ol hydrochloride can effectively lower serum RBP4 levels, thereby potentially mitigating the effects of these metabolic disorders. For instance, novel RBP4 antagonists have been shown to reduce serum RBP4 levels by over 80% in preclinical mouse models, leading to improved metabolic profiles .

1.2. Neurodegenerative Diseases

The compound has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. Studies suggest that RBP4 antagonism may confer neuroprotective effects by modulating lipid metabolism and reducing inflammation in the central nervous system (CNS) . The ability to inhibit RBP4 could provide therapeutic benefits in conditions characterized by cognitive decline and metabolic dysregulation.

3.1. Preclinical Studies on RBP4 Antagonists

A study demonstrated that a series of nonretinoid RBP4 antagonists, including derivatives of this compound, significantly reduced bisretinoid formation in mouse models mimicking Stargardt disease—a condition linked to retinal degeneration . The results indicated a correlation between reduced serum RBP4 levels and decreased accumulation of lipofuscin bisretinoids.

3.2. Impact on Metabolic Disorders

In another study focusing on metabolic syndrome, compounds similar to this compound were shown to ameliorate insulin resistance and improve lipid profiles in high-fat diet-induced mouse models . These findings suggest that targeting RBP4 could be a viable strategy for managing obesity-related complications.

Data Table: Summary of Key Findings

Mécanisme D'action

The mechanism of action of 4-(4-(Trifluoromethoxy)phenyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to 4-(4-(Trifluoromethoxy)phenyl)piperidin-4-ol hydrochloride include:

- 4-(4-(Trifluoromethoxy)phenoxy)piperidine

- 4-(Trifluoromethyl)piperidine

- 4-(4-(Trifluoromethoxy)phenyl)methylpiperidin-4-ol hydrochloride .

Uniqueness

What sets this compound apart from similar compounds is its specific trifluoromethoxy group, which imparts unique chemical and biological properties. This makes it particularly valuable in research and industrial applications .

Activité Biologique

4-(4-(Trifluoromethoxy)phenyl)piperidin-4-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C13H15F3N2O

- IUPAC Name : this compound

The trifluoromethoxy group is notable for enhancing the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity.

Research indicates that compounds with a piperidin-4-ol scaffold exhibit various mechanisms of action, including:

- Inhibition of Enzymes : The compound may act as an inhibitor for certain enzymes, impacting biochemical pathways.

- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing central nervous system (CNS) activities.

Antimicrobial Activity

A study highlighted the compound's potential against tuberculosis. The minimum inhibitory concentration (MIC) for related piperidinol analogs was reported between 1.4 to 18.8 μg/mL, indicating promising activity against Mycobacterium tuberculosis .

Antiviral and Antibacterial Properties

The piperidin-4-ol derivatives have shown activity against various pathogens:

- Antiviral Activity : Some analogs have demonstrated efficacy against viral infections, suggesting broad-spectrum antiviral potential.

- Antibacterial Activity : Compounds similar to 4-(4-(trifluoromethoxy)phenyl)piperidin-4-ol have been effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Neuropharmacological Effects

The compound's interaction with CNS receptors has been explored, particularly its effects on dopamine and serotonin transporters. These interactions may lead to therapeutic effects in conditions such as depression and anxiety .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine ring and the phenyl substituents significantly influence biological activity:

- Trifluoromethoxy Substitution : Enhances potency and selectivity towards specific biological targets.

- Hydroxyl Group Positioning : The position and stereochemistry of hydroxyl groups on the piperidin ring are critical for maintaining activity against tuberculosis .

Case Studies

- Anti-Tuberculosis Activity :

- CNS Activity :

Data Tables

| Compound | MIC (μg/mL) | Activity Type | Notes |

|---|---|---|---|

| 4b | 1.4 | Anti-tuberculosis | R stereochemistry preferred |

| 4m | 1.7 | Anti-tuberculosis | S stereochemistry showed comparable activity |

| Compound X | 0.78 - 3.125 | Antibacterial | Effective against MRSA |

Propriétés

IUPAC Name |

4-[4-(trifluoromethoxy)phenyl]piperidin-4-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO2.ClH/c13-12(14,15)18-10-3-1-9(2-4-10)11(17)5-7-16-8-6-11;/h1-4,16-17H,5-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUCPWLVPIACQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=C(C=C2)OC(F)(F)F)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.